molecular formula C9H19N B2664296 (1R)-1-(2-Methylcyclohexyl)ethanamine CAS No. 1848503-57-0

(1R)-1-(2-Methylcyclohexyl)ethanamine

Cat. No.: B2664296
CAS No.: 1848503-57-0
M. Wt: 141.258
InChI Key: KLYXVEVQBRCEKX-QJAFJHJLSA-N
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Description

(1R)-1-(2-Methylcyclohexyl)ethanamine is a chiral primary amine featuring a cyclohexane ring substituted with a methyl group at the 2-position and an ethanamine moiety at the 1-position. Cyclohexyl-based amines are often explored in medicinal chemistry due to their lipophilicity and conformational flexibility, which can enhance blood-brain barrier penetration or receptor binding .

Properties

IUPAC Name

(1R)-1-(2-methylcyclohexyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-7-5-3-4-6-9(7)8(2)10/h7-9H,3-6,10H2,1-2H3/t7?,8-,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYXVEVQBRCEKX-QJAFJHJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1[C@@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(1R)-1-(2-Methylcyclohexyl)ethanamine vs. Cyclohexylamine Derivatives

  • 2-(1-Cyclohexenyl)ethylamine (CAS 3399-73-3): This compound features an unsaturated cyclohexene ring and a two-carbon chain linking the amine to the ring. The ethylamine chain may also alter steric interactions in binding scenarios .
  • (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride :
    The presence of a ketone group (C=O) on the cyclohexane ring increases polarity, likely enhancing water solubility compared to the methyl-substituted cyclohexane in the target compound. The quaternary ammonium structure further boosts solubility and stability but reduces membrane permeability .

Aromatic vs. Aliphatic Substituents

  • (1R)-1-(3-Methoxyphenyl)ethanamine (CAS 618-126-5): Replacing the cyclohexyl group with a methoxy-substituted phenyl ring introduces aromaticity and electron-donating effects.
  • (1R)-1-(Thiophen-2-yl)ethanamine (CAS 22038-88-6) :
    The thiophene heterocycle provides sulfur-based resonance and moderate polarity. Compared to the purely aliphatic cyclohexane, this structure may enhance interactions with metal ions or polar enzyme pockets .

Physicochemical Properties (Inferred)

Property This compound 2-(1-Cyclohexenyl)ethylamine (1R)-1-(3-Methoxyphenyl)ethanamine
Molecular Weight ~155.28 g/mol 125.21 g/mol 151.22 g/mol
Polarity Moderate (cyclohexyl + amine) Low (unsaturated ring) High (methoxy-phenyl + amine)
Lipophilicity (LogP) High (predicted) Moderate Moderate (balanced by aromaticity)
Solubility Low in water Very low Moderate in polar solvents

Key Differentiators and Challenges

  • Chirality : The (1R) enantiomer may exhibit distinct pharmacological or catalytic activity compared to its (1S) counterpart, necessitating enantioselective synthesis .
  • Synthetic Complexity : Introducing both methyl and amine groups stereoselectively on the cyclohexane ring requires precise catalytic or chiral resolution methods.

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